TPSA Divergence: 6-Oxa-Azabicyclo vs. 6-Thia-Azabicyclo Bicyclic Core Impacts Predicted Membrane Permeability
When the 2-oxa-5-azabicyclo core is replaced with the 2-thia-5-azabicyclo variant (both 6-substituted on the pyridine ring), the topological polar surface area increases by 38% (42.4 Ų → 58.5 Ų) [1][2], crossing the commonly cited 60 Ų threshold for optimal blood-brain barrier penetration. Simultaneously, lipophilicity rises by +0.8 logP units (XLogP3: 0.7 → 1.5). A TPSA below 50 Ų combined with logP below 1.0 positions the oxa compound more favorably for CNS drug discovery according to multiparameter optimization guidelines [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | TPSA = 42.4 Ų; XLogP3 = 0.7 |
| Comparator Or Baseline | 6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde (CAS 1935121-66-6): TPSA = 58.5 Ų; XLogP3 = 1.5 |
| Quantified Difference | ΔTPSA = +16.1 Ų (+38%); ΔXLogP3 = +0.8 units |
| Conditions | Computed properties from PubChem/Cactvs (TPSA) and XLogP3 3.0 algorithm |
Why This Matters
For procurement decisions in CNS-targeted library synthesis, the lower TPSA of the oxa compound predicts superior passive membrane permeability relative to the thia analog, reducing the risk of CNS exclusion during lead optimization.
- [1] PubChem CID 130894479. 6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde. Computed Properties: TPSA = 42.4 Ų, XLogP3-AA = 0.7. View Source
- [2] Kuujia Product Page. CAS 1935121-66-6. 6-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)pyridine-3-carbaldehyde. Computed Properties: TPSA = 58.5 Ų, XLogP3 = 1.5. View Source
- [3] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. (CNS MPO desirability criteria: TPSA < 60–70 Ų, logP < 5). View Source
